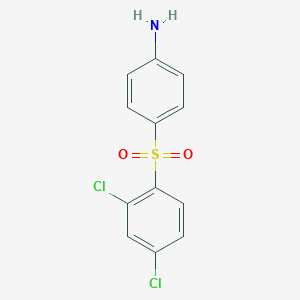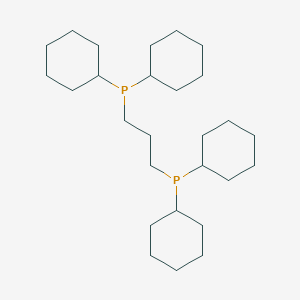
1,3-双(二环己基膦基)丙烷
描述
1,3-Bis(dicyclohexylphosphino)propane is a versatile compound that serves as a ligand in organometallic chemistry. It is known for its bulky nature, which provides steric hindrance to prevent unwanted side reactions, leading to higher yields and selectivity . The compound has the molecular formula C27H50P2 and a molecular weight of 436.63 g/mol .
科学研究应用
1,3-Bis(dicyclohexylphosphino)propane has a wide range of applications in scientific research:
- Chemistry : It is used as a ligand in the synthesis of gold clusters and in palladium-catalyzed decarboxylative coupling reactions .
- Biology : The compound has been expressed in Escherichia coli as a hydroxy phosphine ligand, exhibiting electrochemical behavior similar to that of diphosphines .
- Medicine : It is involved in the development of biologically active metal coordination complexes .
- Industry : The compound is used in the synthesis of chiral phosphoramides and other complex organic molecules .
作用机制
Target of Action
The primary target of 1,3-Bis(dicyclohexylphosphino)propane is to serve as a ligand in organometallic chemistry . It is used in transition metal-catalyzed cross-coupling reactions .
Mode of Action
1,3-Bis(dicyclohexylphosphino)propane interacts with its targets by providing steric hindrance to prevent unwanted side reactions . This leads to higher yields and selectivity in the reactions it is involved in .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These pathways are crucial in organometallic chemistry and the synthesis of various compounds.
Pharmacokinetics
It’s important to note that the compound is a viscous liquid with a density of 105 g/mL at 25 °C . It has a boiling point of over 350 °C . These properties may influence its distribution and elimination in a system.
Result of Action
The result of the action of 1,3-Bis(dicyclohexylphosphino)propane is the successful completion of the aforementioned reactions with high yield and selectivity . It is used in the synthesis of gold clusters and in palladium-catalyzed decarboxylative coupling reactions .
Action Environment
The action of 1,3-Bis(dicyclohexylphosphino)propane is influenced by environmental factors. It should be handled in a well-ventilated place . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . The compound should be stored in an inert atmosphere at room temperature .
生化分析
Biochemical Properties
1,3-Bis(dicyclohexylphosphino)propane is used as a ligand in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules in these reactions. The bulky nature of 1,3-Bis(dicyclohexylphosphino)propane provides steric hindrance to prevent unwanted side reactions, leading to higher yields and selectivity .
Cellular Effects
It is known that it functions as a ligand for creating transition metal complexes, which hold promise in catalytic reactions and material advancements .
Molecular Mechanism
1,3-Bis(dicyclohexylphosphino)propane exerts its effects at the molecular level through its role as a ligand in organometallic chemistry. It binds to transition metals, forming complexes that can participate in various reactions .
Temporal Effects in Laboratory Settings
1,3-Bis(dicyclohexylphosphino)propane exhibits excellent stability, resisting the effects of air and moisture . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known to interact with transition metals, forming complexes that can participate in various reactions .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Bis(dicyclohexylphosphino)propane can be synthesized through various methods. One common synthetic route involves the reaction of dicyclohexylphosphine with 1,3-dibromopropane under inert atmosphere conditions . The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine ligand.
Industrial Production Methods: Industrial production of 1,3-Bis(dicyclohexylphosphino)propane often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation .
化学反应分析
Types of Reactions: 1,3-Bis(dicyclohexylphosphino)propane undergoes various types of reactions, primarily serving as a ligand in transition metal-catalyzed cross-coupling reactions. These reactions include:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The compound is often used in conjunction with palladium or nickel catalysts in these reactions. Common reagents include aryl halides, alkyl halides, and organometallic reagents such as boronic acids, stannanes, and zinc reagents .
Major Products Formed: The major products formed from these reactions are typically biaryl compounds, alkenes, and other complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science .
相似化合物的比较
Similar Compounds:
- 1,2-Bis(dicyclohexylphosphino)ethane
- 1,3-Bis(diphenylphosphino)propane
- 1,4-Bis(dicyclohexylphosphino)butane
- Ethylenebis(diphenylphosphine)
Uniqueness: 1,3-Bis(dicyclohexylphosphino)propane is unique due to its specific steric properties, which provide higher selectivity and yields in catalytic reactions compared to other similar compounds . Its ability to form stable complexes with transition metals makes it particularly valuable in various cross-coupling reactions .
属性
IUPAC Name |
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h24-27H,1-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJBEKXKEUQLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331390 | |
| Record name | 1,3-Bis(dicyclohexylphosphino)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103099-52-1 | |
| Record name | 1,3-Bis(dicyclohexylphosphino)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(dicyclohexylphosphino)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of dcpp influence the size and stability of gold clusters synthesized in solution?
A1: Research indicates that both the length of the alkyl chain and the substituents on the phosphine centers of diphosphine ligands significantly influence the characteristics of gold clusters formed during synthesis. [] When comparing dcpp with 1,3-bis(diphenylphosphino)propane (dppp), which has phenyl groups instead of cyclohexyl rings on the phosphine centers, researchers observed notable differences. The presence of cyclohexyl groups in dcpp led to the formation of specific multiply charged cationic gold clusters like Au9 L4 3+, Au13 L5 3+, Au6 L3 2+, Au8 L3 2+, and Au10 L4 2+ (L=dcpp). This suggests that the steric bulk and electronic properties of the cyclohexyl groups in dcpp play a crucial role in dictating the size and stability of the resulting gold clusters. [] You can find more information about this study here:
Q2: Can dcpp be used as a ligand in nickel-catalyzed reactions? What type of reactions and what are the advantages?
A2: Yes, dcpp is an effective ligand for nickel-catalyzed Negishi cross-coupling reactions. [] The precatalyst [(dcpp)Ni(η2-toluene)] demonstrates high efficiency in coupling chloroarenes with organozinc reagents, even with low catalyst loadings (0.2 mol% - 0.1 mol%) and under mild conditions (THF, 60 °C). [] The use of dcpp as a ligand in this context is advantageous due to its ability to support the nickel center in various oxidation states, facilitating the catalytic cycle. This research also delves into the mechanistic aspects of this reaction, providing valuable insight into the role of dcpp:
Q3: How does dcpp contribute to the reactivity of platinum complexes with fluoroboranes?
A3: Platinum complexes containing dcpp, like [Pt(BPf3)(CH2CH2)(dcpp)] (Pf = perfluorophenyl), have been studied in the context of frustrated Lewis pair (FLP) chemistry. [] The steric bulk of dcpp, particularly the cyclohexyl groups, plays a crucial role in preventing the typical Lewis acid-base adduct formation between the platinum center and the fluoroborane. This frustrated interaction enables the system to activate small molecules like ethene. [] This study highlights the unique reactivity that arises from the combination of dcpp and fluoroboranes in platinum complexes:
Q4: Can you provide the molecular formula and weight of 1,3-Bis(dicyclohexylphosphino)propane?
A4: The molecular formula of 1,3-Bis(dicyclohexylphosphino)propane is C27H50P2, and its molecular weight is 436.68 g/mol.
Q5: Are there any computational studies investigating the properties and reactivity of dcpp-containing complexes?
A5: Yes, density functional theory (DFT) calculations have been employed to study the interaction between platinum-based Lewis bases and boron-based Lewis acids, including systems involving dcpp. [] These calculations provide insights into the electronic structure and bonding interactions within these complexes, offering a deeper understanding of their reactivity. You can explore more about this research here:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E,2Z)-2-[3-hydroxy-3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-6-methyl-8-(2-methyl-1-prop-1-en-2-ylcyclopentyl)oct-5-enal](/img/structure/B25846.png)


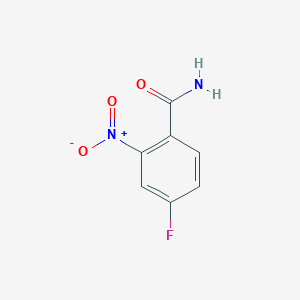

![2-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol](/img/structure/B25853.png)
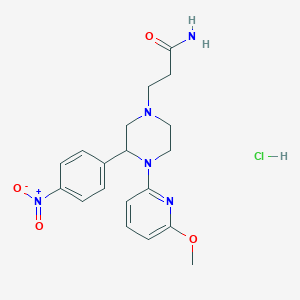

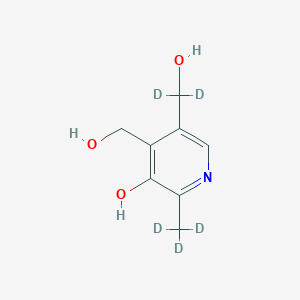
![methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B25864.png)

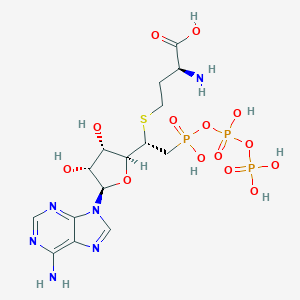
![2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B25870.png)
